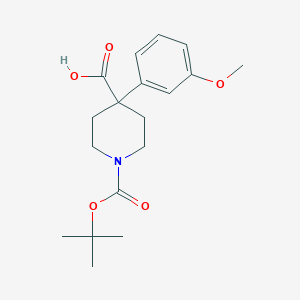

1-(tert-Butoxycarbonyl)-4-(3-methoxyphenyl)piperidine-4-carboxylic acid

Description

Properties

IUPAC Name |

4-(3-methoxyphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO5/c1-17(2,3)24-16(22)19-10-8-18(9-11-19,15(20)21)13-6-5-7-14(12-13)23-4/h5-7,12H,8-11H2,1-4H3,(H,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKEQEBNJZQBNCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(C2=CC(=CC=C2)OC)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901155758 | |

| Record name | 1-(1,1-Dimethylethyl) 4-(3-methoxyphenyl)-1,4-piperidinedicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901155758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1158750-63-0 | |

| Record name | 1-(1,1-Dimethylethyl) 4-(3-methoxyphenyl)-1,4-piperidinedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1158750-63-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(1,1-Dimethylethyl) 4-(3-methoxyphenyl)-1,4-piperidinedicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901155758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(tert-Butoxycarbonyl)-4-(3-methoxyphenyl)piperidine-4-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the tert-Butoxycarbonyl Group: The tert-butoxycarbonyl group is introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.

Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic substitution reaction using a suitable methoxyphenyl halide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(tert-Butoxycarbonyl)-4-(3-methoxyphenyl)piperidine-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Methoxyphenyl halides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(tert-Butoxycarbonyl)-4-(3-methoxyphenyl)piperidine-4-carboxylic acid has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(tert-Butoxycarbonyl)-4-(3-methoxyphenyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The tert-butoxycarbonyl group can protect reactive sites during chemical reactions, while the methoxyphenyl group can participate in various interactions, including hydrogen bonding and π-π stacking. These interactions influence the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Key Insights :

- Electron-Donating Groups (e.g., 3-methoxyphenyl) : Enhance solubility and influence binding interactions in receptor-targeted compounds.

- Alkyl Groups (e.g., ethyl) : Improve membrane permeability due to higher lipophilicity .

Positional Isomerism: Carboxylic Acid Moieties

The position of the carboxylic acid group on the piperidine ring significantly impacts molecular conformation and biological activity:

The 4-position is preferred in drug design due to its spatial compatibility with biological targets, as evidenced by its use in anticancer hybrids .

Functional Group Replacements

Amino and Imidazole Derivatives

- 4-((tert-Butoxycarbonyl)amino)piperidine-4-carboxylic acid (CAS 252720-31-3): Incorporates a Boc-protected amino group, enabling peptide coupling reactions .

- 1-(tert-Butoxycarbonyl)-4-(1H-imidazol-1-yl)piperidine-4-carboxylic acid (CAS 1290625-93-2): The imidazole group introduces hydrogen-bonding capability, useful in metalloenzyme inhibition .

Research Findings and Hazards

- Anticancer Potential: While direct data on the 3-methoxyphenyl derivative is scarce, analogs like 1-(tert-butoxycarbonyl)-4-phenylpiperidine-4-carboxylic acid have shown cytotoxic activity (EC₅₀ = 3–4 µM in HCT116 colon cancer cells) .

- Safety Profiles : Piperidine derivatives with phenyl substituents (e.g., 1-(tert-Butoxycarbonyl)-4-phenylpiperidine-2-carboxylic acid) exhibit hazards such as skin irritation (H315) and acute oral toxicity (H302) .

Biological Activity

1-(tert-Butoxycarbonyl)-4-(3-methoxyphenyl)piperidine-4-carboxylic acid, commonly referred to as Boc-3-Methoxyphenylpiperidine, is a piperidine derivative notable for its potential biological activities. This compound features a tert-butoxycarbonyl (Boc) protecting group, a methoxyphenyl substituent, and a carboxylic acid functional group, which contribute to its unique properties in medicinal chemistry.

- Molecular Formula : C₁₉H₂₇NO₅

- Molecular Weight : 349.42 g/mol

- Structure : The compound’s structure allows for selective reactions due to the presence of the Boc group and the methoxyphenyl substituent, enhancing its biological activity compared to other piperidine derivatives.

Biological Activity

Research indicates that this compound exhibits several biological activities, including:

- Neuroprotective Effects : Studies have shown that derivatives of this compound can protect neuronal cells from apoptosis induced by amyloid-beta (Aβ) aggregates, which are implicated in neurodegenerative diseases like Alzheimer's. For instance, compounds similar to Boc-3-Methoxyphenylpiperidine have demonstrated inhibition of Aβ aggregation and reduction of oxidative stress in astrocytes .

- Enzyme Inhibition : This compound has shown potential as an inhibitor of key enzymes involved in neurodegeneration. For example, it can act as both a β-secretase and acetylcholinesterase inhibitor, which are critical targets in the treatment of Alzheimer's disease .

The mechanism by which this compound exerts its effects may involve:

- Reduction of Pro-inflammatory Cytokines : It has been observed that this compound can decrease levels of pro-inflammatory cytokines such as TNF-α in cell cultures exposed to Aβ, suggesting an anti-inflammatory action that may contribute to its neuroprotective effects .

- Cell Viability Improvement : In vitro studies indicate that the compound can enhance cell viability in astrocytes exposed to toxic Aβ aggregates, supporting its potential therapeutic role .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound. Below is a summary of notable findings:

Q & A

Basic: What are the optimized synthetic routes for 1-(tert-Butoxycarbonyl)-4-(3-methoxyphenyl)piperidine-4-carboxylic acid?

Methodological Answer:

The synthesis typically involves multi-step reactions:

Core scaffold formation : Condensation of 3-methoxyphenyl precursors with piperidine derivatives, often using coupling reagents like EDCI or HOBt to facilitate amide bond formation .

Boc protection : Introduction of the tert-butoxycarbonyl (Boc) group via reaction with di-tert-butyl dicarbonate under basic conditions (e.g., DMAP or TEA) to protect the piperidine nitrogen .

Carboxylic acid functionalization : Hydrolysis of ester intermediates using NaOH or LiOH in aqueous THF/MeOH to yield the carboxylic acid moiety .

Critical parameters : Temperature control (0–25°C), anhydrous conditions for Boc protection, and purification via column chromatography (silica gel, eluent: hexane/EtOAc gradients) .

Basic: Which analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry (e.g., δ ~1.4 ppm for Boc methyl groups, δ ~3.8 ppm for methoxy protons) and piperidine ring conformation .

- IR Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretch of Boc and carboxylic acid) and ~1250 cm⁻¹ (C-O of methoxy group) .

- HPLC-MS : Purity assessment (>95%) and molecular ion verification (e.g., [M+H]⁺ at m/z ~362) using reverse-phase C18 columns (ACN/water + 0.1% formic acid) .

Advanced: How does the compound’s stability vary under different storage or reaction conditions?

Methodological Answer:

- Thermal stability : Decomposition observed above 80°C, particularly via Boc group cleavage; store at 2–8°C in inert atmospheres .

- pH sensitivity : The carboxylic acid group may undergo esterification under acidic conditions (pH <3), while the Boc group hydrolyzes in strong acids/bases (e.g., TFA or HCl/dioxane) .

- Light sensitivity : No significant degradation under ambient light, but prolonged UV exposure induces piperidine ring oxidation (validate via accelerated stability studies) .

Advanced: What strategies mitigate challenges in derivatizing this compound for neurological drug candidates?

Methodological Answer:

- Selective functionalization : Use orthogonal protecting groups (e.g., Fmoc for carboxylic acid) to enable sequential modifications at the 4-position .

- Structure-activity relationship (SAR) : Introduce substituents at the 3-methoxyphenyl ring (e.g., halogens or nitro groups) to enhance blood-brain barrier penetration, guided by computational docking (e.g., AutoDock Vina) .

- In vivo models : Preclinical efficacy is tested in rodent neuroinflammation models (e.g., LPS-induced microglial activation) with pharmacokinetic profiling (plasma half-life: ~2–4 hours) .

Contradictions: How can researchers resolve discrepancies in spectral data during characterization?

Methodological Answer:

- Isomer differentiation : Use 2D NMR (COSY, HSQC) to distinguish regioisomers (e.g., 3- vs. 4-methoxy substitution) .

- Impurity profiling : Compare HPLC retention times with synthetic intermediates (e.g., ester precursors) and quantify via calibration curves .

- X-ray crystallography : Resolve ambiguous stereochemistry (e.g., piperidine chair conformation) by growing single crystals in EtOAc/hexane .

Safety: What are the critical handling protocols for this compound?

Methodological Answer:

- PPE Requirements : Nitrile gloves, lab coat, and safety goggles (skin/eye irritation: H315, H319) .

- Ventilation : Use fume hoods to avoid inhalation (H335: respiratory irritation) .

- Spill management : Absorb with vermiculite, neutralize with 5% acetic acid, and dispose as hazardous waste .

Structural Analogs: How do substitutions impact reactivity compared to similar piperidine derivatives?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.